1-ethynylspiro[2.3]hexane
Description
1-Ethynylspiro[2.3]hexane is a strained bicyclic compound featuring a spiro junction between a cyclopropane ring and a three-membered carbocyclic ring, with an ethynyl (-C≡CH) substituent. The ethynyl group introduces unique electronic and steric effects due to its sp-hybridized carbon, influencing reactivity, stability, and applications in medicinal or materials chemistry .
Properties
CAS No. |
2137959-03-4 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynylspiro[2.3]hexane can be synthesized through a series of organic reactions. One common method involves the cycloaddition of methylenecyclopropanes in the presence of a catalyst. For instance, a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes using a polypyridyl iridium (III) catalyst can be employed . This method allows for the rapid construction of spirocyclic frameworks under mild conditions.
Industrial Production Methods: . This technique ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynylspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the spiro carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-Ethynylspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-ethynylspiro[2.3]hexane involves its interaction with molecular targets through its spirocyclic structure. The ethynyl group can participate in π-π interactions, while the spiro carbon can act as a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 1-ethynylspiro[2.3]hexane with structurally related spiro compounds:
Key Observations :
- Ring Strain : The spiro[2.3]hexane framework imposes significant strain, especially in fully carbocyclic systems like this compound. Heteroatoms (O, N) reduce strain by altering bond angles .
- In contrast, 1-oxaspiro and 5-azaspiro derivatives exhibit lone-pair donation from heteroatoms, stabilizing the ring system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
